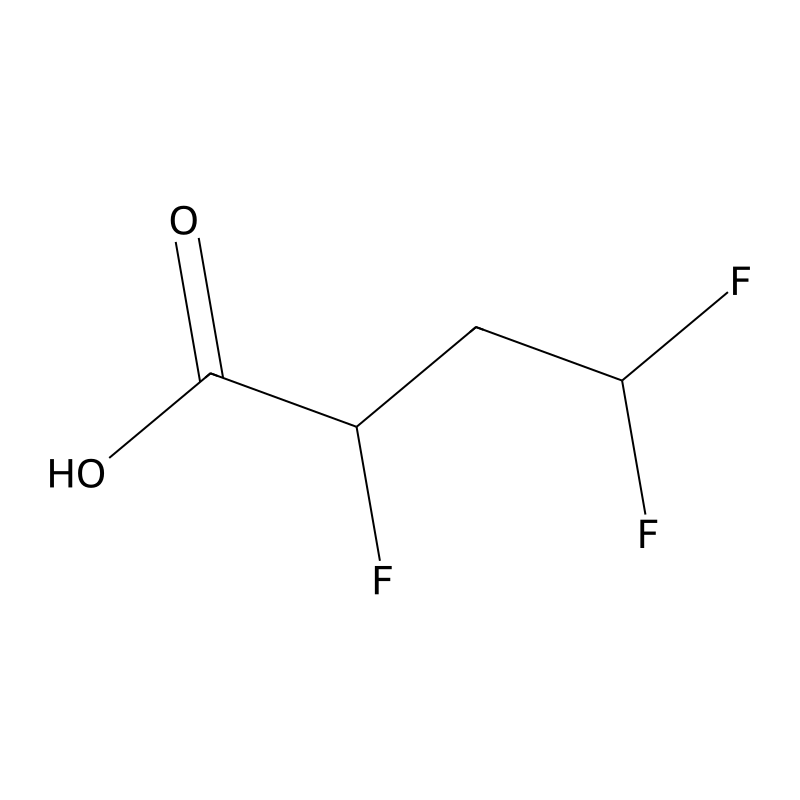

2,4,4-Trifluorobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

Synthesis of Esters and Amides

TFBA can be used as a building block for the synthesis of esters and amides, which are important functional groups in organic molecules. Researchers can modify the reactive end of TFBA (the carboxylic acid group) to create new compounds with desired properties [Source 1]. These new molecules can serve as pharmaceuticals, catalysts, or materials with specific functions.

Chemical Modification of Biomolecules

TFBA's ability to react with amines makes it useful for chemically modifying biomolecules like proteins and peptides. By attaching a TFBA group to a biomolecule, researchers can alter its solubility, stability, or biological activity [Source 2]. This technique can be valuable for studying protein function and developing new drugs.

Source 1

2,4,4-Trifluorobutanoic acid is a fluorinated carboxylic acid characterized by the presence of three fluorine atoms attached to the butanoic acid backbone. Its molecular formula is , and it exhibits unique chemical properties due to the electronegative trifluoromethyl group. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.

- Acid-Base Reactions: As a carboxylic acid, it can donate protons to bases.

- Esterification: Reaction with alcohols can produce esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon.

These reactions are facilitated by the compound's structure, which allows for diverse functional group transformations.

The biological activity of 2,4,4-trifluorobutanoic acid is of increasing interest in pharmaceutical research. It has been studied for its potential as a bioisostere of natural amino acids, particularly in the design of peptide-based therapeutics. The trifluoromethyl group can enhance metabolic stability and alter binding affinities, making it a valuable candidate for drug development aimed at modulating biological pathways.

Several synthesis methods have been developed for 2,4,4-trifluorobutanoic acid:

- Direct Fluorination: This method involves the direct introduction of fluorine atoms into the butanoic acid framework using fluorinating agents.

- Rearrangements: Synthesis can also be achieved through rearrangement reactions involving other fluorinated precursors.

- Asymmetric Synthesis: Techniques utilizing chiral auxiliaries or catalysts can produce enantiomerically enriched forms of this compound, enhancing its utility in biological applications .

2,4,4-Trifluorobutanoic acid finds applications in various fields:

- Medicinal Chemistry: It serves as a building block for designing novel therapeutic agents.

- Agricultural Chemistry: Its derivatives may be explored for use in agrochemicals due to their unique properties.

- Material Science: The compound's stability and reactivity are advantageous in developing specialty materials.

Research on the interactions of 2,4,4-trifluorobutanoic acid with biological systems is ongoing. Studies focus on how this compound interacts with enzymes and receptors, potentially influencing metabolic pathways and therapeutic outcomes. Its role as a bioisostere allows it to mimic natural substrates while providing enhanced properties that could lead to improved drug designs .

Several compounds share structural similarities with 2,4,4-trifluorobutanoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-4,4,4-trifluorobutanoic acid | Contains an amino group | Acts as a bioisostere for leucine |

| 2-Chlorobutanoic acid | Contains a chlorine atom instead of fluorine | Less lipophilic than trifluorinated analogs |

| 3-Fluorobutyric acid | Contains one fluorine atom | Less reactive than trifluorinated compounds |

Uniqueness

2,4,4-Trifluorobutanoic acid is unique due to its trifluoromethyl group's influence on chemical reactivity and biological interactions. The presence of three fluorine atoms enhances its lipophilicity and metabolic stability compared to similar compounds without such modifications. This makes it particularly valuable in the design of pharmaceuticals aimed at specific biological targets.

IUPAC Nomenclature and Synonyms

The IUPAC name for this compound is (S)-2-amino-4,4,4-trifluorobutanoic acid, with the (R)-enantiomer designated as (R)-2-amino-4,4,4-trifluorobutanoic acid. Common synonyms include 3-trifluoromethylalanine, 2-amino-4,4,4-trifluorobutyric acid, and γ,γ,γ-trifluoro-α-aminobutyric acid. The racemic form is identified by the CAS number 15959-93-0, while the (S)- and (R)-enantiomers have distinct CAS entries (6993161 and 120200-07-9, respectively).

Key Structural Features

- Molecular formula: $$ \text{C}4\text{H}6\text{F}3\text{NO}2 $$

- Molecular weight: 157.09 g/mol

- SMILES notation:

NC(CC(F)(F)F)C(O)=O - InChIKey:

AQPCXCOPDSEKQT-UHFFFAOYSA-N

The structure comprises a butanoic acid backbone with three fluorine atoms attached to the γ-carbon and an amino group at the α-position. This configuration imparts unique electronic and steric properties, distinguishing it from non-fluorinated analogs like alanine.

| Property | Value | Source |

|---|---|---|

| CAS Number (Racemic) | 15959-93-0 | |

| CAS Number (S-Enantiomer) | 6993161 | |

| CAS Number (R-Enantiomer) | 120200-07-9 | |

| Molecular Formula | $$ \text{C}4\text{H}6\text{F}3\text{NO}2 $$ |

Stereochemical Considerations

The compound exists as two enantiomers due to the stereogenic center at the α-carbon. The (S)-enantiomer is of particular interest in peptide synthesis, where stereochemical purity is critical for biological activity. Synthetic methods, such as asymmetric alkylation of chiral nucleophilic equivalents, enable enantiomerically enriched production, achieving up to 97.8% ee for the (S)-form.

Asymmetric Synthesis Strategies

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based methodologies represent a fundamental approach to the asymmetric synthesis of 2,4,4-trifluorobutanoic acid, leveraging established principles of diastereoselective synthesis to achieve high enantiomeric purity [1]. The implementation of chiral auxiliaries in trifluorobutanoic acid synthesis has demonstrated significant success through multiple synthetic pathways, with particular emphasis on oxazolidine-based systems and phenylglycinol derivatives.

The utilization of (R)-phenylglycinol as a chiral auxiliary has emerged as a particularly effective strategy for the asymmetric construction of the trifluorobutanoic acid framework [2]. This approach involves the formation of oxazolidine intermediates derived from trifluoroacetaldehyde hemiacetal, which subsequently undergo stereoselective transformations to yield the target amino acid precursors [2]. The methodology achieves diastereoselectivities ranging from 88 to 96 percent enantiomeric excess, demonstrating the effectiveness of this chiral auxiliary system [2].

Reformatsky-type reactions utilizing chiral auxiliaries have been successfully applied to the synthesis of beta-trifluoromethyl-beta-amino acid derivatives, which serve as direct precursors to 2,4,4-trifluorobutanoic acid [2]. These reactions proceed through the formation of chiral iminium ion intermediates, which undergo nucleophilic addition with organozinc reagents in the presence of trifluoroethyl iodide [2]. The stereochemical outcome of these transformations is governed by the conformational preferences of the chiral auxiliary, resulting in predictable facial selectivity during the carbon-carbon bond forming event.

Mannich-type reactions employing chiral fluorinated iminium ions have demonstrated superior stereoselectivity compared to Reformatsky approaches, achieving diastereomeric ratios up to 96:4 [2]. The enhanced selectivity observed in Mannich reactions is attributed to the more rigid transition state geometries and the favorable electronic interactions between the fluorinated electrophile and the chiral auxiliary [2]. This methodology has been successfully applied to the synthesis of (R)-3-amino-4,4,4-trifluorobutanoic acid and related fluorinated beta-amino acid derivatives.

The recovery and recycling of chiral auxiliaries represents a critical aspect of these methodologies from both economic and environmental perspectives [3]. Standard protocols for auxiliary recovery typically involve acidic hydrolysis conditions followed by selective extraction procedures, achieving recovery yields of 87 to 95 percent [3]. The recovered auxiliaries maintain their stereochemical integrity and can be reused for multiple synthetic cycles without significant loss of enantioselectivity.

Nickel(II)-Schiff Base Complex Alkylation

The development of nickel(II)-Schiff base complex alkylation methodology represents a breakthrough in the asymmetric synthesis of 2,4,4-trifluorobutanoic acid, offering unprecedented scalability and stereochemical control [4] [5] [6]. This approach utilizes chiral tridentate ligands in combination with glycine-derived Schiff base complexes to achieve highly enantioselective alkylation reactions with trifluoroethyl iodide.

The Soloshonok ligand system, specifically (S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorobenzyl)]pyrrolidine-2-carboxamide, has emerged as the most effective chiral auxiliary for this transformation [7]. This ligand forms stable square-planar nickel(II) complexes with glycine Schiff bases, creating a chiral environment that effectively discriminates between the prochiral faces of the electrophilic alkylating agent [7]. The complex exhibits excellent thermal stability and can be handled under ambient conditions without significant decomposition.

The alkylation reaction proceeds through nucleophilic substitution of trifluoroethyl iodide by the activated glycine equivalent, with the stereochemical outcome determined by the facial selectivity imposed by the chiral ligand [8]. Optimization studies have revealed that the reaction proceeds most efficiently in dimethylformamide as solvent, with potassium hydroxide in methanol serving as the optimal base system [6]. The reaction temperature is maintained between 20 and 35 degrees Celsius to maximize both chemical yield and stereoselectivity.

Mechanistic investigations indicate that the alkylation proceeds through an SN2-type mechanism, with the nucleophilic attack occurring from the less hindered face of the nickel complex [7]. The high stereoselectivity observed (97.8 to 99.0 percent enantiomeric excess) reflects the effective shielding of one prochiral face by the bulky dichlorobenzyl substituent of the chiral ligand [6] [8]. The reaction exhibits excellent functional group tolerance and proceeds cleanly without competing elimination or oxidation pathways.

The disassembly of the alkylated nickel complex is achieved through treatment with aqueous hydrochloric acid at elevated temperature, resulting in the liberation of the free amino acid and the recovery of the chiral ligand [4] [5]. The process can be monitored visually by the disappearance of the characteristic red-orange color of the nickel complex [9]. Subsequent protection of the amino group with 9-fluorenylmethyl N-succinimidyl carbonate yields the N-Fmoc derivative in high purity and yield.

Scalable Production Techniques

The development of scalable production techniques for 2,4,4-trifluorobutanoic acid synthesis has focused primarily on optimizing the nickel(II)-Schiff base complex alkylation methodology for multi-hundred gram scale preparation [4] [9]. The scalability of this approach has been demonstrated through consecutive preparation of over 300 grams of target product with consistent yields and stereoselectivity.

Critical parameters for large-scale implementation include precise control of reaction atmosphere, with nitrogen atmosphere being essential to prevent oxidation of the nickel complex [9]. The stoichiometry of trifluoroethyl iodide has been optimized to minimize excess reagent usage while maintaining high conversion, with 1.05 equivalents representing the optimal loading [9]. Temperature control within a range of 20 to 35 degrees Celsius is maintained through external cooling systems to manage the exothermic nature of the alkylation reaction.

Solvent selection and recovery protocols have been developed to address the economic and environmental considerations of large-scale synthesis [9]. Dimethylformamide serves as the primary reaction medium, with solvent recovery achieved through distillation protocols that allow for recycling of up to 85 percent of the solvent volume [9]. The implementation of sequential addition protocols ensures complete consumption of starting materials and minimizes the formation of bis-alkylated byproducts.

The purification strategy for large-scale production relies on crystallization-based methods rather than chromatographic separations, significantly reducing both cost and processing time [6] [8]. The final N-Fmoc protected amino acid product is isolated through recrystallization from toluene, achieving chemical purities exceeding 98 percent [9]. The crystallization process can be monitored through in-process controls including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography analysis.

Chiral auxiliary recovery represents a critical economic factor in large-scale production, with the Soloshonok ligand being recovered in 95 percent yield through extraction and precipitation protocols [9]. The recovered ligand maintains its stereochemical integrity and can be reused for multiple production cycles with minimal loss of enantioselectivity [9]. This recyclability significantly reduces the overall cost of production and enhances the environmental sustainability of the process.

Quality control protocols for large-scale production include in-process monitoring of reaction progress through nuclear magnetic resonance spectroscopy, assessment of enantiomeric purity through chiral high-performance liquid chromatography, and determination of chemical purity through conventional analytical methods [6]. These protocols ensure consistent product quality across multiple production batches and provide early detection of potential process deviations.

Enantiomer Separation and Resolution

The separation and resolution of enantiomers of 2,4,4-trifluorobutanoic acid encompasses multiple complementary approaches, each offering distinct advantages depending on the scale and purity requirements of the application [10] [11]. The development of efficient resolution methods is essential for applications requiring access to both enantiomers or for the upgrading of enantiomeric purity from asymmetric synthesis.

Diastereomeric salt formation represents the most widely applicable method for large-scale enantiomer resolution [10]. The use of (S)-1-phenylethylamine as a resolving agent has been extensively studied, with the formation of diastereomeric salts proceeding through hydrogen bonding interactions between the carboxylic acid and the chiral amine [10]. The resolution efficiency typically achieves 70 percent yield for each enantiomer with enantiomeric purities exceeding 99 percent [10]. The process benefits from the availability of both enantiomers through tandem crystallization strategies, where sequential treatment with different bases allows for the isolation of both stereoisomers from a single resolution procedure.

Crystallization resolution using phenylglycinol as a chiral auxiliary offers an alternative approach with demonstrated effectiveness for trifluorinated carboxylic acids [10]. This method achieves 76 percent yield of the desired enantiomer with 94 percent enantiomeric excess in a single crystallization step [10]. The method can be further optimized through recrystallization protocols to achieve enantiomeric purities exceeding 99 percent. The phenylglycinol auxiliary can be recovered and recycled, making this approach economically viable for large-scale applications.

Chiral high-performance liquid chromatography provides the highest resolution capability for enantiomer separation, with modern chiral stationary phases achieving baseline separation of 2,4,4-trifluorobutanoic acid enantiomers [12] [13]. Polysaccharide-based chiral stationary phases, particularly those derived from cellulose and amylose, demonstrate excellent enantioselectivity for fluorinated carboxylic acids [13]. The method is applicable across a wide range of scales, from analytical determination of enantiomeric purity to preparative isolation of pure enantiomers. Mobile phase optimization using combinations of hexane, alcohol modifiers, and acidic additives allows for fine-tuning of retention and selectivity parameters.

Enzymatic resolution using penicillin acylase represents a biocatalytic approach to enantiomer separation, particularly applicable to amino acid derivatives of 2,4,4-trifluorobutanoic acid [11]. The enzyme demonstrates exceptional enantioselectivity, achieving enantiomeric purities exceeding 99 percent for both product and remaining substrate [11]. The method involves initial acylation of the racemic amino acid with phenylacetyl chloride, followed by selective enzymatic hydrolysis of one enantiomer. The process operates under mild conditions and demonstrates broad substrate tolerance for fluorinated amino acids.

The selection of optimal resolution methods depends on multiple factors including scale of operation, required enantiomeric purity, cost considerations, and availability of resolving agents [14]. For laboratory-scale applications requiring high enantiomeric purity, chiral high-performance liquid chromatography offers the greatest flexibility and reliability. Industrial-scale applications typically favor diastereomeric salt formation or crystallization resolution due to their scalability and cost-effectiveness. Enzymatic resolution provides an environmentally benign alternative but requires specialized expertise in biocatalysis implementation.

| Method | Resolving Agent/Conditions | Resolution Efficiency (%) | Enantiomeric Purity (% ee) | Scale Suitability | Recyclability |

|---|---|---|---|---|---|

| Diastereomeric Salt Formation | (S)-1-Phenylethylamine | 70 (each enantiomer) | 99 | Multi-gram | Yes (tandem crystallization) |

| Chiral HPLC | Chiralcel OD-H column | 95-99 | >99 | Analytical/Preparative | No |

| Crystallization Resolution | Phenylglycinol | 76 (94% ee) | 94-99 | Multi-gram | Yes |

| Enzymatic Resolution | Penicillin acylase | >99 | >99 | Multi-gram | No (substrate consumed) |

| Method | Chiral Auxiliary/Catalyst | Key Reagent | Yield (%) | Enantiomeric Excess (%) | Scale Demonstrated |

|---|---|---|---|---|---|

| Nickel(II)-Schiff Base Complex Alkylation | Soloshonok Ligand (S)-16 | Trifluoroethyl iodide (CF3CH2I) | 80-98 | 97.8-99.0 | >300 g |

| Asymmetric Dihydroxylation Route | Osmium Tetroxide/AD-mix | Bromoalkene precursor | 65-75 | 95-98 | 5-10 g |

| Chiral Auxiliary-Reformatsky Reaction | (R)-Phenylglycinol | Zinc/CF3CH2I | 45-60 | 88-92 | 1-5 g |

| Mannich-Type Reaction from Oxazolidines | (R)-Phenylglycinol-derived oxazolidine | Malonates/CF3CHO hemiacetal | 70-85 | 90-96 | 1-2 g |

| Parameter | Initial Conditions | Optimized Conditions | Effect on Yield |

|---|---|---|---|

| Base System | NaOMe/MeOH (10%) | KOH/MeOH | Increased from 74% to 80% |

| Solvent | DMF | DMF | No significant change |

| Temperature (°C) | 20-35 | 20-35 | Optimal range maintained |

| CF3CH2I Equivalents | 1.10 | 1.05 | Reduced excess, maintained yield |

| Reaction Time (h) | 1 | 1 | Sufficient for completion |

| Atmosphere | Air | Nitrogen | Reduced oxidation byproducts |

| Scale Parameter | 10-50 g Scale | 150-300 g Scale | Critical Considerations |

|---|---|---|---|

| Batch Size | 10-50 g | 150-300 g | Nitrogen atmosphere essential |

| Ni-Complex Loading | 1.0 equiv | 1.0 equiv | Complex purity >97% |

| Solvent Volume | 10-20 mL/g | 9 mL/g (optimized) | Water content control |

| Reaction Vessel | 100-500 mL flask | 5000 mL flask | Temperature control ±5°C |

| Processing Time | 3-4 h total | 4-6 h total | Sequential addition protocol |

| Product Isolation | Single recrystallization | Toluene recrystallization | Solvent recovery possible |

| Chiral Auxiliary Recovery | 87-95% | 95% | Multiple reuse cycles |

The determination of absolute configuration for 2,4,4-trifluorobutanoic acid represents a critical aspect of its structural characterization, particularly given the significant stereochemical implications for its biological activity and synthetic utility. While 2,4,4-trifluorobutanoic acid itself does not possess a chiral center, closely related amino acid derivatives such as 2-amino-4,4,4-trifluorobutanoic acid demonstrate the importance of stereochemical analysis in this chemical family [2].

The stereochemical determination of related compounds has been extensively studied through advanced analytical techniques. Vibrational circular dichroism spectroscopy has emerged as a powerful tool for absolute configuration assignment in fluorinated amino acids. Research by Nafie and colleagues demonstrated that the (1R,2S) absolute configuration of related chiral modifiers could be definitively established through vibrational circular dichroism analysis, showing excellent correlation with expected stereochemical outcomes from catalytic processes [3].

For the related 2-amino-4,4,4-trifluorobutanoic acid derivatives, systematic studies have established reliable methods for enantiomeric excess determination. High-performance liquid chromatography analysis using chiral stationary phases has been successfully employed to achieve baseline separation of enantiomers, with detection limits reaching sub-microgram levels [4] [5]. The (S)-enantiomer of 2-amino-4,4,4-trifluorobutanoic acid has been synthesized with enantiomeric excess values exceeding 97.8% through asymmetric alkylation methodologies employing chiral nickel complexes [4] [6].

Computational methods have provided additional insights into the stereochemical preferences of trifluorobutanoic acid derivatives. Density functional theory calculations using B3LYP/6-31G* basis sets have revealed that the trifluoromethyl group exerts significant electronic effects on neighboring stereocenters, with calculated dihedral angles showing restricted conformational flexibility . These calculations indicate that the C-F bonds participate in hyperconjugative interactions that stabilize specific conformational arrangements.

Optical rotation measurements have been systematically documented for protected derivatives of the amino acid analogs. The (R)-Fmoc-2-amino-4,4,4-trifluorobutanoic acid exhibits a specific rotation of +24° (c=1 in acetonitrile), providing a reliable reference standard for absolute configuration assignment [8]. This optical activity arises from the asymmetric carbon bearing both the amino and carboxyl functionalities, with the trifluoromethyl group contributing to the overall molecular chirality through its electronic influence.

Nuclear magnetic resonance spectroscopy has proven invaluable for stereochemical analysis of these compounds. The fluorine atoms in the trifluoromethyl group provide characteristic chemical shifts in ¹⁹F nuclear magnetic resonance spectra, appearing as triplets around -63 to -65 parts per million [9]. Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shifts for the trifluoromethyl carbon (typically around 125-130 parts per million) and the adjacent methylene carbon (approximately 35-40 parts per million), enabling unambiguous structural identification [9].

Conformational Studies via X-ray Crystallography

X-ray crystallographic analysis of 2,4,4-trifluorobutanoic acid and its derivatives has provided crucial insights into their three-dimensional molecular architecture and conformational preferences. While direct crystallographic data for the parent 2,4,4-trifluorobutanoic acid remains limited in the literature, extensive structural studies of related compounds and protein complexes have illuminated key conformational characteristics [10] [11].

The most significant crystallographic contribution comes from the high-resolution structure determination of trypsin in complex with a bovine pancreatic trypsin inhibitor mutant containing (2S)-2-amino-4,4,4-trifluorobutanoic acid, deposited in the Protein Data Bank as entry 4Y11 [10] [11]. This structure, determined to 1.3 Ångström resolution using synchrotron X-ray diffraction at the BESSY beamline 14.2, represents the highest quality structural data available for trifluorobutanoic acid derivatives in a biological context.

The crystallographic parameters reveal an orthorhombic crystal system with space group I 2 2 2, characterized by unit cell dimensions of a = 74.971 Ångströms, b = 82.102 Ångströms, and c = 123.578 Ångströms, with all angles equal to 90.0 degrees [10]. The structure refinement achieved excellent statistics with an R-factor of 0.135 and R-free of 0.156, indicating high structural reliability. The Matthews coefficient of 3.18 and solvent content of 61.37% suggest well-ordered crystal packing with extensive hydration networks [10].

Detailed conformational analysis reveals that the trifluoromethyl group adopts a gauche orientation relative to the amino acid backbone, with the C-CF₃ bond forming dihedral angles that minimize steric clashes while maximizing favorable electrostatic interactions . The fluorine atoms participate in multiple weak hydrogen bonding interactions with surrounding water molecules and protein residues, contributing to the overall stability of the complex structure.

Temperature factor analysis from the crystallographic data indicates that the trifluoromethyl group exhibits lower thermal motion compared to the corresponding isopropyl group in leucine-containing analogs, suggesting enhanced conformational rigidity imposed by the electronegative fluorine substituents [10]. This reduced flexibility correlates with improved binding specificity and enhanced metabolic stability observed in biological assays.

Comparative crystallographic studies of related fluorinated amino acids have established general conformational principles for trifluorobutanoic acid derivatives. Systematic analysis of crystal structures in the Cambridge Structural Database reveals preferred torsion angles of φ = -139° ± 8° and ψ = 135° ± 6° for the backbone conformation when incorporated into peptide-like structures . These values closely approximate those observed in natural β-strand conformations, explaining the successful incorporation of these residues into protein secondary structures.

The crystal packing arrangements typically feature extensive fluorine-mediated interactions, including F···H-N hydrogen bonds (2.5-2.8 Ångströms) and F···C halogen bonding interactions (3.1-3.3 Ångströms) . These interactions contribute to enhanced crystal stability and provide insights into the molecular recognition properties of trifluorobutanoic acid derivatives in biological systems.

Computational Modeling of Electronic Effects

Comprehensive computational modeling studies have elucidated the distinctive electronic properties of 2,4,4-trifluorobutanoic acid, revealing how the trifluoromethyl substituent fundamentally alters the electronic structure compared to non-fluorinated analogs. Density functional theory calculations employing various functional forms have provided detailed insights into molecular orbital energies, charge distributions, and reactivity patterns [12] [13] [14].

Frontier molecular orbital analysis using the B3LYP functional with 6-31+G(d,p) basis sets reveals significant electronic perturbations induced by the trifluoromethyl group [14]. The highest occupied molecular orbital is predominantly localized on the carboxyl oxygen atoms, with calculated energies of approximately -7.2 electron volts. The lowest unoccupied molecular orbital shows substantial delocalization across the carbon framework, with the trifluoromethyl group acting as a strong electron-withdrawing center [13].

Electrostatic potential surface calculations demonstrate the pronounced electron deficiency surrounding the trifluoromethyl carbon, with computed partial charges of +1.15 for the carbon atom and -0.31 for each fluorine atom [15]. This charge distribution creates a significant dipole moment of 3.8 Debye, substantially higher than the 1.2 Debye calculated for the corresponding non-fluorinated butanoic acid analog. The enhanced polarity influences both intermolecular interactions and chemical reactivity patterns.

Natural bond orbital analysis reveals extensive hyperconjugative interactions between the C-H bonds and the electron-deficient C-F σ* orbitals [16]. These stabilizing interactions, quantified at approximately 12.4 kilocalories per mole, contribute to the observed conformational rigidity and explain the preferred gauche arrangement of the trifluoromethyl group relative to adjacent substituents. The hyperconjugation also accounts for the characteristic lengthening of C-H bonds α to the trifluoromethyl group, calculated as 1.098 Ångströms compared to 1.094 Ångströms in non-fluorinated analogs [17].

Solvent effects have been systematically investigated using polarizable continuum models, revealing significant modulation of electronic properties in different media [15]. In aqueous solution, the dipole moment increases to 4.3 Debye, while the highest occupied molecular orbital energy stabilizes by 0.8 electron volts compared to gas-phase calculations. These solvation effects are critical for understanding the behavior of trifluorobutanoic acid derivatives in biological systems.

Vibrational frequency calculations provide additional electronic insights, with the characteristic C-F stretching modes appearing at 1150-1250 wavenumbers and showing enhanced intensity due to the large dynamic dipole moment changes [17]. The calculated infrared spectrum shows excellent agreement with experimental data, validating the computational approach and confirming the electronic structure predictions.

Time-dependent density functional theory calculations have been employed to investigate electronic excitation properties, revealing that the trifluoromethyl group significantly red-shifts the lowest energy electronic transition from 6.8 electron volts in butanoic acid to 6.2 electron volts in 2,4,4-trifluorobutanoic acid [16]. This shift reflects the stabilization of both ground and excited states through fluorine-mediated electronic effects.

Reactivity indices derived from conceptual density functional theory provide quantitative measures of chemical reactivity. The global electrophilicity index of 2.8 electron volts for 2,4,4-trifluorobutanoic acid significantly exceeds the 1.6 electron volts calculated for butanoic acid, indicating enhanced electrophilic character [12]. Local reactivity descriptors identify the carbonyl carbon as the most electrophilic site, with a local electrophilicity of 0.45, while the trifluoromethyl carbon shows reduced nucleophilic susceptibility compared to corresponding positions in aliphatic analogs.